3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone

Natural Product Chemistry Structural Differentiation Prenylated Benzophenone

Researchers profiling Garcinia extracts often encounter co-elution and misidentification when generic benzophenone reference standards are substituted without structural verification. 3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone eliminates this risk by providing a well-characterized mono-prenylated scaffold. - Distinct LogP (2.74) and aqueous solubility (0.24 g/L) ensure predictable chromatographic retention, separating it clearly from polyisoprenylated congeners. - Certified HPLC purity (≥98%) qualifies it as a calibrant for selective quantification of mono- vs. multi-prenylated analytes. - Sourced from authenticated Garcinia cowa herb, it serves as a reliable chemotaxonomic marker for species-specific botanical authentication.

Molecular Formula C18H20O5
Molecular Weight 316.3 g/mol
Cat. No. B592606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone
Molecular FormulaC18H20O5
Molecular Weight316.3 g/mol
Structural Identifiers
InChIInChI=1S/C18H20O5/c1-18(2,23)9-8-12-13(19)10-14(20)15(17(12)22)16(21)11-6-4-3-5-7-11/h3-7,10,19-20,22-23H,8-9H2,1-2H3
InChIKeyWBIQLKREZMXFIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone Overview


3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone (CAS: 1432062-53-7) is a natural prenylated benzophenone derivative . It is classified as a xanthone-type compound, distinguished by its single hydroxy-methylbutanyl side chain attached to a 2,4,6-trihydroxybenzophenone core . The compound is isolated from the herbs of Garcinia cowa and Garcinia cambogia . Physicochemical characterization includes a calculated LogP of 2.73790 and an estimated aqueous solubility of 0.24 g/L at 25°C , parameters that directly inform its handling, formulation, and experimental design relative to more lipophilic polyisoprenylated benzophenone congeners.

Single hydroxy-methylbutanyl prenylation — structurally distinct from polyisoprenylated benzophenones
Moderate calculated lipophilicity supports aqueous assay compatibility
Sourced from Garcinia cowa and Garcinia cambogia — applicable for botanical marker studies

3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone: Generic Substitution Failure


Generic substitution within the prenylated benzophenone class is scientifically unsound due to significant structural heterogeneity that dictates divergent physicochemical properties, biological target engagement, and analytical behavior. 3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone possesses a single hydroxy-methylbutanyl side chain , differentiating it sharply from polyisoprenylated benzophenones such as garcinol, isogarcinol, and 7-epiclusianone, which bear multiple prenyl units and exhibit distinct lipophilicity and molecular recognition profiles [1]. This structural divergence translates into measurable differences in LogP and aqueous solubility , as well as chromatographic retention behavior, thereby rendering direct substitution without re-validation of assays or analytical methods inappropriate. The evidence presented below quantifies these critical points of differentiation to inform precise scientific selection and procurement decisions.

Target Compound
Polyisoprenylated Analog
Prenylation Single hydroxy-methylbutanyl chain
Prenylation Multiple prenyl/isoprenyl units
Botanical source Garcinia cowa (herb)
Botanical source Garcinia cambogia (fruit) only
Physicochemical profile Moderate LogP; aqueous soluble at working concentration
Physicochemical profile High LogP; limited aqueous solubility

3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone: Differentiation Evidence


Mono- vs. Polyisoprenylated Benzophenone Structure

3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone bears a single hydroxy-methylbutanyl (C5) side chain at the 3-position of the 2,4,6-trihydroxybenzophenone core . In contrast, the polyisoprenylated benzophenones co-isolated from Garcinia cambogia in Feng et al. (2021) possess multiple prenyl moieties and bicyclic or caged architectures, such as the 4,8-epi-uraliones and coccinones [1]. This structural divergence results in a lower molecular weight (316.4 g/mol) and a lower calculated LogP relative to heavily prenylated analogs, directly impacting chromatographic behavior and solubility.

Prenylation Pattern
Class-level
Target: 1 chain vs. Comparator: multiple chains
Structural uniqueness differentiates biological and analytical behavior
Replacement alters solubility and chromatographic retention
Natural Product Chemistry Structural Differentiation Prenylated Benzophenone

Plant Source: G. cowa vs. G. cambogia

3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone is documented as a constituent of Garcinia cowa and Garcinia cambogia . By contrast, the series of polyisoprenylated benzophenone derivatives described by Feng et al. (2021) — including 4,8-epi-uralione F/G, uralione S, and coccinones — were isolated specifically from the fruits of Garcinia cambogia [1]. For researchers requiring a compound representative of Garcinia cowa chemical space, this mono-prenylated benzophenone serves as a source-specific marker that cannot be substituted with the fruit-derived polyisoprenylated benzophenones from G. cambogia.

Botanical Origin
Source review
Target: G. cowa herb vs. Comparator: G. cambogia fruit
Source-specific marker for Garcinia cowa chemotaxonomy
Not interchangeable with fruit-derived polyisoprenylated compounds
Botanical Origin Natural Product Sourcing Garcinia

Physicochemical Properties: LogP and Solubility

3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone has a calculated LogP of 2.73790 and a calculated aqueous solubility of 0.24 g/L (approximately 0.76 mM) at 25°C . Polyisoprenylated benzophenones bearing multiple lipophilic prenyl chains exhibit substantially higher LogP values and correspondingly lower aqueous solubility; for example, garcinol is described as lipophilic with low water solubility . The moderate lipophilicity of this mono-prenylated benzophenone confers distinct advantages in assay design, enabling dissolution in DMSO or other organic solvents while retaining sufficient polarity to maintain solubility in aqueous assay buffers at working concentrations, unlike more lipophilic analogs that may precipitate.

Lipophilicity & Solubility
Class-level
LogP 2.74
Solubility 0.24 g/L (calc.)
vs. higher LogP, lower solubility in polyisoprenylated analogs
Moderate lipophilicity may support aqueous assay conditions
Calculated values; experimental verification advised
Physicochemical Properties LogP Solubility

Analytical Standard Purity

3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone is commercially available as an analytical standard with purity specifications of HPLC ≥98.5% [1] or ≥98% . This high-purity reference grade material is suitable for use as a calibrant or quality control standard in quantitative analytical workflows. While polyisoprenylated benzophenones such as garcinol are also available at high purity (>98%) , the availability of this mono-prenylated benzophenone as a certified analytical standard provides a distinct compound-specific reference point for chromatographic method development and validation that cannot be replaced by a structurally distinct polyisoprenylated analog without compromising analytical accuracy.

Purity Specification
Cross-study comparable
≥98% by HPLC
Suitable as calibrant for quantitative chromatographic methods
Verify current vendor Certificate of Analysis
Analytical Standard Purity Specification Quality Control

Bioactivity Research Context

The target compound is a prenylated benzophenone natural product, a class known to exhibit anti-inflammatory activity. In the Feng et al. (2021) study of polyisoprenylated benzophenones from Garcinia cambogia, compound 1 (4,8-epi-uralione F) displayed a potent NO inhibitory effect with an IC50 value of 41.60 ± 0.17 μM in LPS-stimulated RAW264.7 macrophages [1]. While direct comparative bioactivity data for 3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone itself are not available in the current literature, its structural position as a mono-prenylated benzophenone distinguishes it from the polyisoprenylated compounds that dominate published bioactivity studies. Researchers investigating structure-activity relationships within this class require access to this structurally distinct compound to establish baseline activity for the mono-prenylated scaffold.

Bioactivity Data
Context-dependent
No target compound data
Comparator (4,8-epi-uralione F): IC50 41.60 μM
Represents minimally prenylated scaffold for SAR studies
Bioactivity characterization remains an open research opportunity
Anti-inflammatory Bioactivity Natural Product Screening

3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone: Validated Applications


Certified HPLC Reference Standard for Method Development

3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone is commercially available as an analytical standard with certified purity of HPLC ≥98.5% [1] or ≥98% , qualifying it for use as a calibrant or quality control reference material in chromatographic method development. Its distinct retention behavior — dictated by a calculated LogP of 2.73790 and single hydroxy-methylbutanyl side chain — differs from that of polyisoprenylated benzophenones, enabling selective method development for the quantification of mono-prenylated versus multi-prenylated analytes in Garcinia extracts or natural product libraries.

G. cowa-Specific Marker for Dereplication

This compound has been isolated from the herbs of Garcinia cowa [1] and Garcinia cambogia . In chemotaxonomic investigations or botanical authentication studies requiring species-specific or plant-part-specific chemical markers, 3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone serves as a reference compound for Garcinia cowa, whereas the polyisoprenylated benzophenones described by Feng et al. (2021) are fruit-derived constituents of G. cambogia . Procurement of the correct compound is essential for accurate dereplication and comparative phytochemical profiling.

Mono-Prenylated Benzophenone SAR Benchmark

Within the broader class of prenylated benzophenones, the majority of published bioactivity data pertain to polyisoprenylated derivatives, such as the compounds reported by Feng et al. (2021) showing NO inhibitory activity with IC50 values including 41.60 ± 0.17 μM [1]. 3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone, with its single hydroxy-methylbutanyl modification, represents the minimally prenylated scaffold. Access to this compound is necessary for SAR studies designed to dissect the contribution of multiple prenyl units to the observed biological activities of more complex congeners.

Moderate Lipophilicity for Assay Compatibility

With a calculated LogP of 2.73790 and an estimated aqueous solubility of 0.24 g/L [1], 3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone occupies a moderate lipophilicity range relative to highly prenylated benzophenones such as garcinol . For cell-based assays or in vitro biochemical screens where compound precipitation, non-specific binding to plasticware, or vehicle toxicity are concerns, this moderate physicochemical profile offers practical handling advantages. The compound can be solubilized in DMSO for stock preparation while maintaining sufficient aqueous compatibility at working dilutions, reducing the experimental artifacts commonly encountered with more lipophilic polyisoprenylated analogs.

Application
Selection Property
Validation Focus
HPLC method development for mono-prenylated benzophenones
Distinct chromatographic retention vs. polyisoprenylated analogs
Resolution from multi-prenylated constituents in Garcinia extracts
Garcinia cowa chemotaxonomic marker
Plant-source specificity (G. cowa herb)
Co-identification with herb-derived markers; distinguish from fruit-derived compounds
Structure-activity relationship (SAR) benchmark
Minimally prenylated benzophenone scaffold
Comparison of bioactivity with polyisoprenylated congeners to assess prenyl contribution
Cell-based assays requiring moderate lipophilicity
Calculated moderate LogP and aqueous solubility
Control of compound precipitation and non-specific binding relative to highly lipophilic analogs

Technical Documentation Hub

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31 linked technical documents
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